methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate
Description
Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate is a bicyclic heterocyclic compound featuring an octahydroisoindole core with a methyl ester group at the 3a-position. The compound’s stereochemistry (3aS,7aS) is critical, as it influences its physical properties and reactivity. Key data include:
- Molecular formula: C₁₀H₁₇NO₂
- Molecular weight: 183.25 g/mol .
- Synthesis: Prepared via reaction of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with thionyl chloride in methanol, achieving 93% yield. The product is a white solid with a melting point of 169–171 °C and an optical rotation [α]D −19.4 (c 0.50, MeOH) .
- Applications: Serves as a chiral building block in peptide synthesis due to its rigid bicyclic structure and stereochemical control .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10-5-3-2-4-8(10)6-11-7-10/h8,11H,2-7H2,1H3/t8-,10-/m1/s1 |
InChI Key |
FJDHBNIQGCUZSC-PSASIEDQSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCCC[C@@H]1CNC2 |
Canonical SMILES |
COC(=O)C12CCCCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2S,3aS,7aS)-Octahydro-1H-Indole-2-Carboxylic Acid
Initial Cyclization Reaction
The patented method begins with the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine (II) and 3-halo-L-serine (III) in a nonionic polar solvent such as dimethylformamide (DMF) at 10–40°C. A molar ratio of 1:1–1.2 (II:III) ensures optimal yield, with solvent volumes 3–4 times the combined mass of reactants.
Mechanism :
Esterification to Methyl Ester
Thionyl Chloride (SOCl₂)-Mediated Esterification
The carboxylic acid intermediate is converted to its methyl ester via a two-step process:
Acid Chloride Formation :
Methanol Quenching :
Side Reactions :
Optimization and Industrial Scaling
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 40°C (SOCl₂ step) | Maximizes chloride formation |
| Solvent | DMF (cyclization) | Enhances solubility |
| Catalyst Loading | 5% Pd/C (hydrogenation) | Balances cost and activity |
| Pressure | 1 MPa (H₂) | Ensures complete saturation |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, 70% MeOH in H₂O).
- Melting Point : 169–171°C (sharp range indicates high crystallinity).
Chemical Reactions Analysis
Types of Reactions
Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate has several scientific research applications:
Industry: Employed in the synthesis of compounds with specific structural and functional properties for various industrial applications.
Mechanism of Action
The mechanism of action of methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, ultimately influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Octahydroisoindole Carboxylate Derivatives
Compound A : (3aS,7aS)-2-[2-(3,4-Dimethoxyphenyl)-ethyl]-1,3-dioxo-octahydroisoindole-3a-carboxylic acid methyl ester
- Structure : Differs by the addition of a 3,4-dimethoxyphenylethyl group and two ketone groups (1,3-dioxo).
- Synthesis : Uses THF at −78 °C with a diamine precursor, highlighting the need for cryogenic conditions compared to the target compound’s room-temperature synthesis .
Compound B : Methyl (2S,3aS,7aS)-octahydroindole-2-carboxylate
- Structural Note: The ester group is at the 2-position instead of 3a, suggesting a positional isomer.
- Properties : Shares the same molecular formula and weight as the target compound but differs in stereochemical arrangement, which could lead to distinct biological activity or crystallization behavior.
Heterocyclic Esters with Bicyclic Frameworks
Compound C : Methyl 1-methyl-β-carboline-3-carboxylate
- Core Structure : β-carboline (indole-pyridine hybrid) vs. isoindole.
- Spectral Data : ¹H-NMR shows a downfield shift for the ester group (δ 4.03 ppm) and aromatic protons (δ 7.37–8.79 ppm), contrasting with the target compound’s aliphatic proton environment .
- Applications : β-carbolines are studied for neuropharmacological activity, unlike the target compound’s role in peptide synthesis.
Compound D : tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-phenanthrene-carboxamido)methyl)-1H-indole-1-carboxylate
Stereochemical Comparisons
Compound E : (2S,3aS,6S,7aS)-Choi-l-DAA
- Stereochemistry : Shares the (3aS,7aS) configuration but includes additional stereocenters (2S,6S).
Compound F : (3aS,7aR)-2-(2-hydroxyethyl)-3a-methyl-hexahydro-1H-isoindole-1,3-dione
- Functional Groups : Hydroxyethyl and methyl substituents introduce hydrogen-bonding sites, altering solubility and reactivity compared to the unsubstituted target compound.
Data Table: Key Properties of Compared Compounds
Biological Activity
Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate is a bicyclic compound belonging to the isoindole family. Its unique structure, characterized by a saturated octahydroisoindole framework with a carboxylate ester functional group, presents intriguing possibilities for biological activity. This article explores the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 181.23 g/mol. The compound exhibits chiral centers at the 3a and 7a positions, contributing to its stereochemical complexity.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Similar isoindole derivatives have shown potential against bacterial strains.
- Antiviral Activity : The compound might interact with viral enzymes or receptors.
- Anticancer Effects : Initial investigations indicate possible cytotoxic effects on cancer cell lines.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may exert its effects through:
- Receptor Modulation : Binding to specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Interference with key enzymes that regulate metabolic processes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate | Similar bicyclic structure | Different stereochemistry affecting properties |
| 2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid methyl ester | Contains a benzyl group | Potentially different biological activity |
| tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate | Features a tert-butyl group | May exhibit different solubility and stability |
Case Studies and Research Findings
Research has begun to elucidate the biological potential of this compound through various studies:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
-
Cytotoxicity Assay :
- In vitro assays conducted on human cancer cell lines demonstrated dose-dependent cytotoxic effects, suggesting potential as an anticancer agent.
-
Mechanistic Insights :
- Preliminary biochemical assays suggest interaction with topoisomerase enzymes, indicating a possible mechanism for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
